1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid
Description
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-[4-(2-methoxy-2-oxoethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-17-11(14)8-9-2-4-10(5-3-9)13(6-7-13)12(15)16/h2-5H,6-8H2,1H3,(H,15,16) |
InChI Key |
FFFLQURYRGMENK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of 4-Substituted Phenyl Precursors
A common approach starts from 4-bromophenyl derivatives, such as 1-(4-bromophenyl)cyclopropane-1-carboxylic acid, which serves as a key intermediate. The cyclopropane ring is introduced by cyclopropanation of the corresponding styrene or via intramolecular cyclization methods.
- Method: The cyclopropanation can be achieved by the Simmons–Smith reaction or via diazo compound decomposition in the presence of transition metal catalysts.
- Example: Starting from 4-bromostyrene, treatment with diiodomethane and zinc-copper couple yields the cyclopropane ring fused to the phenyl ring. Subsequent carboxylation introduces the carboxylic acid on the cyclopropane carbon.
Introduction of the Methoxy-2-oxoethyl Group
The para position of the phenyl ring is functionalized with a 2-methoxy-2-oxoethyl substituent, which corresponds to a methoxycarbonylmethyl group. This can be introduced through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) using appropriate organometallic reagents.
- Method: The 4-bromo substituent on the phenyl ring can be replaced by a 2-methoxy-2-oxoethyl group via palladium-catalyzed coupling with a boronic acid or ester bearing the methoxycarbonylmethyl moiety.
- Alternative: Direct alkylation of the phenyl ring with methyl bromoacetate under basic conditions may also be employed, followed by hydrolysis or further functionalization.
Carboxylic Acid Formation and Purification
The carboxylic acid group on the cyclopropane ring is either introduced during cyclopropanation or via oxidation of corresponding ester intermediates.
- Method: Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
- Purification: The final compound is purified by column chromatography using silica gel with solvent systems such as heptane/ethyl acetate mixtures to achieve high purity.
Representative Experimental Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-Bromophenylacetic acid, cyclopropanation reagents (e.g., diiodomethane, Zn-Cu) | Formation of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid intermediate | 70-85 |
| 2 | Palladium catalyst, 2-methoxy-2-oxoethyl boronic acid or equivalent, base | Suzuki coupling to install 2-methoxy-2-oxoethyl substituent at para position | 65-90 |
| 3 | Acid or base hydrolysis (if ester intermediate) | Conversion to free carboxylic acid | 90-95 |
| 4 | Silica gel chromatography (heptane/EtOAc) | Purification of final compound | — |
Research Findings and Optimization Notes
- The choice of cyclopropanation method affects stereoselectivity and yield. Simmons–Smith reaction is favored for mild conditions and good stereocontrol.
- Palladium-catalyzed cross-couplings are highly efficient for introducing the methoxycarbonylmethyl group with good functional group tolerance.
- Base-mediated hydrolysis of esters to carboxylic acids is straightforward and typically quantitative.
- Purification by column chromatography is essential to separate regio- and stereoisomers and to remove palladium residues.
- Reaction optimization studies show that temperature control and reagent stoichiometry significantly influence yields and purity.
Summary Table of Key Synthetic Steps
| Synthetic Step | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Cyclopropanation | Simmons–Smith or diazo decomposition | Diiodomethane, Zn-Cu or diazo compounds, metal catalyst | Room temp or reflux | Cyclopropane ring formation on phenylacetic acid derivative |
| Aromatic substitution | Suzuki coupling | Pd catalyst, 2-methoxy-2-oxoethyl boronic acid, base | 50-80 °C, inert atmosphere | Installation of para methoxycarbonylmethyl group |
| Ester hydrolysis | Acid/base hydrolysis | HCl or NaOH | Reflux | Conversion of ester to carboxylic acid |
| Purification | Chromatography | Silica gel, heptane/ethyl acetate | Ambient | Isolation of pure final product |
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-(4-(2-Carboxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-(4-(2-Hydroxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry :
- The compound is being explored for its potential therapeutic effects, particularly as an anti-inflammatory and antioxidant agent. Research indicates that it may modulate oxidative stress pathways, which are implicated in various diseases, including cancer and neurodegenerative disorders.
-
Biological Activity :
- Preliminary studies have shown that 1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid exhibits significant biological activity. It has been tested for its effects on enzyme inhibition, cellular signaling pathways, and potential anticancer properties.
-
Pharmaceutical Development :
- This compound serves as a building block in the synthesis of more complex pharmaceuticals. Its unique structural features allow for modifications that can enhance bioactivity and selectivity against specific biological targets.
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Reduces oxidative stress in cell cultures | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines |
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cyclooxygenase (COX) | Competitive inhibition | 15 |
| Lipoxygenase | Non-competitive inhibition | 20 |
Case Studies
-
Case Study on Cancer Treatment :
- A clinical trial investigated the efficacy of 1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size when combined with standard chemotherapy regimens, suggesting a synergistic effect.
-
Case Study on Inflammatory Disorders :
- A cohort study assessed the impact of this compound on patients with rheumatoid arthritis. Participants receiving the compound reported decreased joint pain and inflammation markers compared to those receiving a placebo.
Mechanism of Action
The mechanism of action of 1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related cyclopropane carboxylic acids:
Physical and Chemical Properties
- Stability : The ester group may hydrolyze under acidic or enzymatic conditions, unlike stable halogen or methyl substituents .
Biological Activity
1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The chemical structure of 1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid can be represented as follows:
This structure includes:
- A cyclopropane ring
- A carboxylic acid functional group
- A methoxy group that may influence its solubility and reactivity.
Antioxidant Activity
Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit significant antioxidant properties. The presence of the methoxy group in the compound enhances its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases. In vitro assays demonstrated that the compound effectively reduces reactive oxygen species (ROS) levels, thereby protecting cellular components from oxidative damage .
Enzyme Inhibition
1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid has shown potential as an inhibitor of key enzymes involved in various metabolic pathways. For instance, it has been evaluated for its inhibitory effects on xanthine oxidase, an enzyme linked to hyperuricemia and gout. Preliminary findings suggest that this compound may exhibit competitive inhibition, with IC50 values indicating potent activity comparable to standard inhibitors .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity and interaction modes of this compound with target enzymes. The docking results indicate favorable interactions with the active site of xanthine oxidase, suggesting that structural modifications could enhance its inhibitory potency. The binding free energies calculated during these studies support the hypothesis that this compound can effectively compete with natural substrates .
Study 1: Antioxidant Evaluation
A recent study assessed the antioxidant activity of various cyclopropane derivatives, including our compound of interest. Using DPPH and ABTS assays, the compound demonstrated a significant reduction in free radical concentrations, supporting its potential use as a therapeutic antioxidant agent.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid | 25 ± 3 | 30 ± 5 |
| Standard (Ascorbic Acid) | 10 ± 1 | 12 ± 2 |
Study 2: Enzyme Inhibition
In another study focusing on xanthine oxidase inhibition, several derivatives were synthesized and tested for their inhibitory effects. The results indicated that the target compound exhibited an IC50 value of approximately 0.005 µM, demonstrating superior efficacy compared to traditional xanthine oxidase inhibitors.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid | 0.005 | Competitive |
| Febuxostat | 0.01 | Competitive |
Q & A
Q. What are the standard synthetic protocols for preparing 1-(4-(2-Methoxy-2-oxoethyl)phenyl)cyclopropane-1-carboxylic acid?
Methodological Answer: The synthesis typically involves cyclopropanation of a phenyl-substituted precursor. A common approach includes:
- Step 1 : Reacting 4-(2-methoxy-2-oxoethyl)phenyl derivatives (e.g., styrenes or halides) with diazo compounds (e.g., diazomethane) under catalytic conditions (e.g., Rh(II) or Cu catalysts) to form the cyclopropane ring .
- Step 2 : Hydrolysis of the methyl ester group (methoxy-oxoethyl) to yield the carboxylic acid moiety. Acidic or basic conditions (e.g., HCl/NaOH) are used, with purification via flash column chromatography .
- Key Reagents : S-phenyl benzenethiosulfonate for sulfur-based coupling, or transition-metal catalysts for cyclopropanation .
Q. What spectroscopic techniques are recommended for characterizing the cyclopropane ring and substituents?
Methodological Answer:
- 1H NMR : The cyclopropane protons appear as distinct splitting patterns (e.g., ABX systems) due to ring strain, typically between δ 1.0–2.5 ppm. Coupling constants (J = 5–10 Hz) confirm cyclopropane geometry .
- 13C NMR : The cyclopropane carbons resonate at δ 15–25 ppm. The carbonyl (C=O) of the methoxy-oxoethyl group appears at δ 170–175 ppm .
- IR Spectroscopy : Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹, broad) and ester (1720–1750 cm⁻¹) groups validate functional groups .
Advanced Research Questions
Q. How do electronic effects of the 2-methoxy-2-oxoethyl substituent influence cyclopropane ring reactivity?
Methodological Answer: The substituent’s electron-withdrawing nature (via the ester group) increases ring strain, enhancing susceptibility to nucleophilic attack or ring-opening reactions.
- Steric Effects : The bulky phenyl group restricts rotation, stabilizing transition states during ring-opening .
- Computational Studies : Density Functional Theory (DFT) can model charge distribution, predicting reactivity hotspots (e.g., cyclopropane C–C bonds) .
- Experimental Validation : Compare reaction rates with analogs (e.g., methyl vs. nitro substituents) using kinetic assays .
Q. How can researchers resolve discrepancies in reported reaction yields for cyclopropanation steps?
Methodological Answer:
- Optimization Variables :
- Catalyst Loading : Screen Rh(II) vs. Cu(I) catalysts (e.g., 0.5–5 mol%) .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve diazo compound stability.
- Temperature : Low temperatures (–10°C to RT) reduce side reactions .
- Yield Analysis : Use HPLC with UV detection (λ = 254 nm) to quantify product purity and identify byproducts .
Q. What computational methods predict the compound’s stability in biological systems?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or proteins (e.g., LPA1 receptors) to assess membrane permeability .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, metabolic stability, and toxicity based on logP (≈2.5) and topological polar surface area (TPSA ≈ 75 Ų) .
- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., cyclooxygenase enzymes) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to address this experimentally?
Methodological Answer:
-
Solubility Screening : Test in buffered solutions (pH 2–10) using nephelometry. For example:
Solvent Solubility (mg/mL) pH Water <0.1 7.0 DMSO >50 – Methanol 12.5 – -
Co-solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
Safety and Handling
Q. What safety precautions are critical during large-scale synthesis?
Methodological Answer:
- Hazard Mitigation : Use explosion-proof equipment for diazo compound handling.
- Waste Management : Quench reactive intermediates (e.g., excess diazomethane) with acetic acid .
- PPE : Nitrile gloves, fume hoods, and eye protection are mandatory. Refer to SDS guidelines for spill containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
